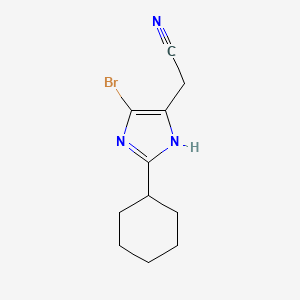
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted nitrile with a cyclohexylamine derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require heating and the presence of a base to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The nitrile group can undergo cyclization to form additional heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, but they often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation reactions may produce imidazole N-oxides .
Applications De Recherche Scientifique
2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the bromo and cyclohexyl substituents can modulate the compound’s binding affinity and selectivity for different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Similar structure but with a chloro substituent instead of bromo.
2-(4-Methyl-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Features a methyl group instead of bromo.
2-(4-Phenyl-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Contains a phenyl group in place of bromo.
Uniqueness
The presence of the bromo substituent in 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile imparts unique reactivity and properties compared to its analogs. The bromo group can participate in specific substitution reactions, and its electron-withdrawing nature can influence the compound’s overall electronic characteristics .
Propriétés
Formule moléculaire |
C11H14BrN3 |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
2-(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C11H14BrN3/c12-10-9(6-7-13)14-11(15-10)8-4-2-1-3-5-8/h8H,1-6H2,(H,14,15) |
Clé InChI |
HCWOPELYXOKPTO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC(=C(N2)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
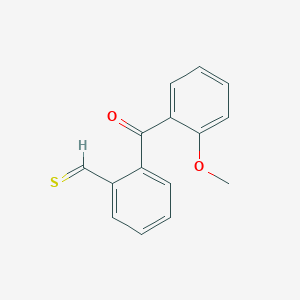
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)

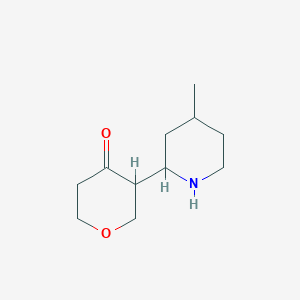
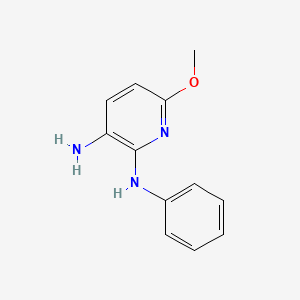
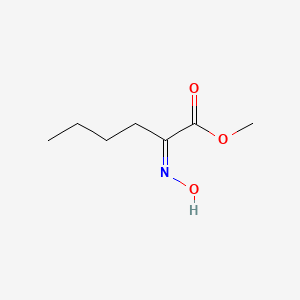
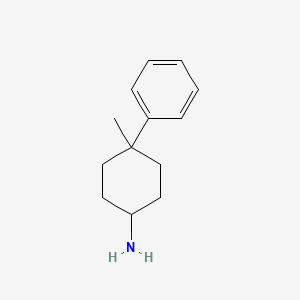


![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
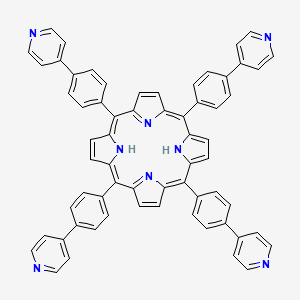
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
